molecular formula C7H8N2O B11782701 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol

Cat. No.: B11782701
M. Wt: 136.15 g/mol
InChI Key: FVHIEDNTQRWDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the compound can be synthesized through a series of reactions involving nucleophilic substitution, reduction, and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1,2,3,5-tetrahydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H8N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h2,4,8H,1,3H2,(H,9,10)

InChI Key

FVHIEDNTQRWDDC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=O)NC=C2

Origin of Product

United States

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